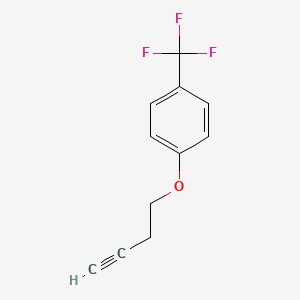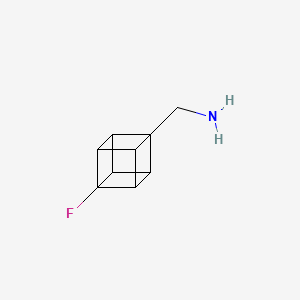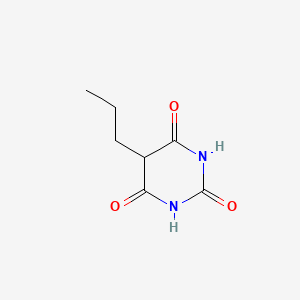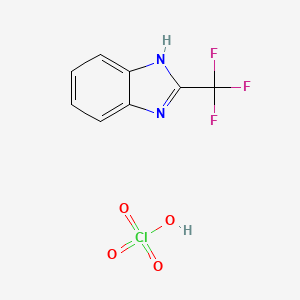
Benzene, 1-(3-butyn-1-yloxy)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- is a compound that features a benzene ring substituted with a butynyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, including organic synthesis and materials science.
Preparation Methods
The synthesis of Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- typically involves the reaction of a benzene derivative with a butynyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butynyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The butynyl group may also participate in covalent bonding with target molecules, further influencing the compound’s effects.
Comparison with Similar Compounds
Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- can be compared with similar compounds such as:
Benzene,1-(3-butyn-1-yloxy)-3-methoxy-: This compound has a methoxy group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Benzene,1-(3-butyn-1-yloxy)-4-methyl-: The presence of a methyl group instead of a trifluoromethyl group affects the compound’s reactivity and applications. The uniqueness of Benzene,1-(3-butyn-1-yloxy)-4-(trifluoromethyl)- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-but-3-ynoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H9F3O/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h1,4-7H,3,8H2 |
InChI Key |
GCTIUNGMFQQCKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)

![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)

![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)
![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)

